molecular formula C7H6ClF3N2OS B14267586 N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide CAS No. 134881-07-5

N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide

Katalognummer: B14267586
CAS-Nummer: 134881-07-5
Molekulargewicht: 258.65 g/mol
InChI-Schlüssel: NOOPDPLJHHBQGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with a chloro and trifluoromethyl group, as well as an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide typically involves the construction of the thiazole ring followed by the introduction of the chloro and trifluoromethyl groups. One common method involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base to form the intermediate 2-chloro-N-(thiazol-2-yl)acetamide. This intermediate is then reacted with trifluoromethyl iodide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-(5-amino-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide.

Wissenschaftliche Forschungsanwendungen

N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals, particularly as a pesticide or herbicide.

Wirkmechanismus

The mechanism of action of N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups contribute to its binding affinity and specificity towards these targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trifluoromethylpyridine: Another compound with a trifluoromethyl group, used in agrochemicals and pharmaceuticals.

    Chlorothiazole: A thiazole derivative with a chloro group, known for its biological activities.

Uniqueness

N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-methylacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

134881-07-5

Molekularformel

C7H6ClF3N2OS

Molekulargewicht

258.65 g/mol

IUPAC-Name

N-[5-chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-methylacetamide

InChI

InChI=1S/C7H6ClF3N2OS/c1-3(14)13(2)6-12-4(5(8)15-6)7(9,10)11/h1-2H3

InChI-Schlüssel

NOOPDPLJHHBQGB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C)C1=NC(=C(S1)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.